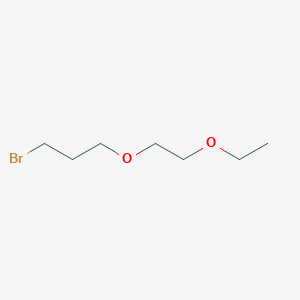

1-Bromo-3-(2-ethoxyethoxy)propane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3-(2-ethoxyethoxy)propane is an organic compound with the molecular formula C7H15BrO2 and a molecular weight of 211.1 g/mol . It is a brominated ether, characterized by the presence of a bromine atom attached to a propane chain, which is further substituted with an ethoxyethoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-ethoxyethoxy)propane can be synthesized through the reaction of 3-bromopropanol with ethylene glycol monoethyl ether in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-3-(2-ethoxyethoxy)propane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group . These reactions can be classified into two main types:

SN1 Reactions: These are unimolecular nucleophilic substitution reactions where the rate-determining step involves the formation of a carbocation intermediate.

SN2 Reactions: These are bimolecular nucleophilic substitution reactions where the nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in these reactions include hydroxide ions, alkoxide ions, and amines.

Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone are often used to enhance the reactivity of the nucleophiles.

Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.

Major Products: The major products formed from these reactions depend on the nature of the nucleophile. For example, reaction with hydroxide ions yields 3-(2-ethoxyethoxy)propanol, while reaction with amines produces the corresponding amine derivatives .

Applications De Recherche Scientifique

1-Bromo-3-(2-ethoxyethoxy)propane has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which 1-Bromo-3-(2-ethoxyethoxy)propane exerts its effects is primarily through nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of new bonds and the generation of various products depending on the nature of the nucleophile .

Comparaison Avec Des Composés Similaires

1-Bromo-3-(1-ethoxyethoxy)propane: This compound has a similar structure but with a different substitution pattern on the propane chain.

3-Bromo-1-propanol: This compound lacks the ethoxyethoxy group and is more reactive due to the presence of a hydroxyl group.

1-Bromo-2-(2-ethoxyethoxy)ethane: This compound has a shorter carbon chain and different reactivity compared to 1-Bromo-3-(2-ethoxyethoxy)propane.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethoxyethoxy group enhances its solubility in organic solvents and influences its behavior in various chemical reactions .

Activité Biologique

1-Bromo-3-(2-ethoxyethoxy)propane, with the CAS number 50989-89-4, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H15BrO2

- Molecular Weight : 211.1 g/mol

- Solubility : Soluble in organic solvents; specific solubility can vary based on solvent choice.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Similar compounds have shown potential in:

- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Antitubercular Activity : Studies have suggested that related compounds possess anti-tubercular effects against Mycobacterium tuberculosis, indicating a possible therapeutic application for this compound in treating tuberculosis .

Antimicrobial Studies

In a series of studies focusing on antimicrobial activity, this compound was evaluated against several microbial strains. The results are summarized in Table 1.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound exhibits varying degrees of efficacy against different microbial strains, with the lowest MIC observed against Staphylococcus aureus.

Cytotoxicity Assessments

Cytotoxicity studies were conducted to evaluate the safety profile of this compound. The compound was tested on human cell lines, yielding the following IC50 values:

The results demonstrate moderate cytotoxicity, indicating that while the compound may be effective against certain pathogens, it also poses a risk to human cells at higher concentrations.

Case Studies

Several case studies have explored the applications and effects of this compound:

- Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a new antimicrobial agent, particularly in settings where traditional antibiotics fail .

- Investigations into Antitubercular Activity : Research conducted at a major university explored the compound's effects on Mycobacterium tuberculosis. The study found that it significantly reduced bacterial load in vitro and showed promise for further development as an anti-tuberculosis drug.

Propriétés

IUPAC Name |

1-bromo-3-(2-ethoxyethoxy)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO2/c1-2-9-6-7-10-5-3-4-8/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZRCYSFVZGGGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.